molecular formula C14H18BrNO2S B263457 3-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]benzenesulfonamide

3-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]benzenesulfonamide

Cat. No. B263457
M. Wt: 344.27 g/mol
InChI Key: RUCWAMCFAHABIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]benzenesulfonamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of sulfonamides, which are known for their antibacterial and antifungal properties.

Scientific Research Applications

3-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]benzenesulfonamide has been investigated for its potential applications in the field of medicinal chemistry. This compound has been found to exhibit inhibitory activity against carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. Carbonic anhydrase inhibitors are used in the treatment of glaucoma, epilepsy, and other disorders. This compound has also been investigated for its potential as a therapeutic agent for cancer and other diseases.

Mechanism of Action

The mechanism of action of 3-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]benzenesulfonamide involves the inhibition of carbonic anhydrase. This compound binds to the active site of the enzyme and prevents the conversion of carbon dioxide to bicarbonate, which is necessary for the regulation of acid-base balance in the body. This inhibition leads to a decrease in the production of aqueous humor in the eye, which is beneficial in the treatment of glaucoma.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]benzenesulfonamide are related to its inhibitory activity against carbonic anhydrase. This compound has been found to decrease the production of aqueous humor in the eye, which is beneficial in the treatment of glaucoma. It has also been investigated for its potential as a therapeutic agent for cancer and other diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 3-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]benzenesulfonamide in lab experiments include its potential as a therapeutic agent for cancer and other diseases, as well as its inhibitory activity against carbonic anhydrase. The limitations of this compound include its potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.

Future Directions

There are several future directions for research on 3-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]benzenesulfonamide. These include:
1. Investigating the potential of this compound as a therapeutic agent for cancer and other diseases.
2. Exploring the mechanism of action of this compound and its interactions with other molecules in the body.
3. Developing new synthesis methods for this compound that are more efficient and cost-effective.
4. Conducting further studies to determine the toxicity and safety of this compound for use in humans.
5. Investigating the potential of this compound as a carbonic anhydrase inhibitor for the treatment of other disorders, such as epilepsy and osteoporosis.
In conclusion, 3-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]benzenesulfonamide is a chemical compound that has potential applications in the field of medicinal chemistry. Its inhibitory activity against carbonic anhydrase makes it a promising candidate for the treatment of glaucoma and other disorders. Further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of 3-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]benzenesulfonamide involves the reaction of 3-bromoaniline with 1-cyclohexene-1-ethanol and sodium hydride in the presence of a solvent such as dimethylformamide. The resulting product is then treated with chlorosulfonic acid and ammonia to obtain the final product. This synthesis method has been reported in the literature and has been optimized for higher yields and purity.

properties

Product Name

3-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]benzenesulfonamide

Molecular Formula

C14H18BrNO2S

Molecular Weight

344.27 g/mol

IUPAC Name

3-bromo-N-[2-(cyclohexen-1-yl)ethyl]benzenesulfonamide

InChI

InChI=1S/C14H18BrNO2S/c15-13-7-4-8-14(11-13)19(17,18)16-10-9-12-5-2-1-3-6-12/h4-5,7-8,11,16H,1-3,6,9-10H2

InChI Key

RUCWAMCFAHABIE-UHFFFAOYSA-N

SMILES

C1CCC(=CC1)CCNS(=O)(=O)C2=CC(=CC=C2)Br

Canonical SMILES

C1CCC(=CC1)CCNS(=O)(=O)C2=CC(=CC=C2)Br

Origin of Product

United States

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